N,O-Bis(trimethylsilyl)acetamide

Vue d'ensemble

Description

N,O-Bis(trimethylsilyl)acetamide is a colorless liquid with a boiling point of 71–73 °C at 35 mmHg . It is extremely moisture-sensitive and can be rapidly contaminated with trimethylsilylacetamide and acetamide . This compound is widely used as a silylating agent in organic synthesis and analytical chemistry .

Méthodes De Préparation

N,O-Bis(trimethylsilyl)acetamide can be synthesized from acetamide with an excess of triethylamine and chlorotrimethylsilane . The reaction typically involves refluxing the mixture for 8–15 hours, resulting in an 80% yield . Industrial production methods follow similar synthetic routes but are optimized for larger-scale production .

Analyse Des Réactions Chimiques

N,O-Bis(trimethylsilyl)acetamide undergoes various chemical reactions, primarily involving silylation. It reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct . This compound is also used in the protection of amides, amines, carboxylic acids, enols, and phenols . Common reagents used in these reactions include trimethylsilyl chloride and triethylamine . Major products formed from these reactions are trimethylsilyl derivatives .

Applications De Recherche Scientifique

N,O-Bis(trimethylsilyl)acetamide has numerous applications in scientific research. It is used as a regioselective desulfation reagent and a preparatory agent for carbohydrate and alcohol trimethylsilyl ethers . In analytical chemistry, it is employed for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides . This compound is also used in the formation of stable trimethylsilyl derivatives and in gas chromatography-mass spectrometry (GC-MS) analysis of phenolic acids in fruits .

Mécanisme D'action

The mechanism of action of N,O-Bis(trimethylsilyl)acetamide involves its conversion into onium amide, which acts as a strong base for α-H abstraction . This compound is also used in the removal of water from an anhydrous reaction system . The molecular targets and pathways involved include the activation of various functional groups during the formation of nucleosides, peptides, and heterocycles .

Comparaison Avec Des Composés Similaires

N,O-Bis(trimethylsilyl)acetamide is often compared with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), another commonly used silylating reagent . Both compounds have similar reactivity and are used to silylate a wide range of acidic functional groups . this compound is preferred for substrates that are acid- or base-sensitive due to its neutral byproducts . Other similar compounds include trimethylsilyl chloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide .

Activité Biologique

N,O-Bis(trimethylsilyl)acetamide (BSA) is a versatile silylating agent widely utilized in organic synthesis and analytical chemistry. This article delves into its biological activity, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

BSA is a colorless liquid with a boiling point of 71–73 °C and is highly moisture-sensitive. Its primary role is as a silylating agent, which facilitates the protection of various functional groups such as amines, amides, alcohols, and carboxylic acids. The compound enhances the volatility and stability of derivatives, making it particularly useful in gas chromatography and mass spectrometry .

BSA functions by introducing trimethylsilyl groups into molecules, which can significantly alter their physical and chemical properties. This modification often enhances the solubility and stability of compounds, allowing for improved analytical detection and reaction efficiency. The silylation process generally occurs under mild conditions, producing volatile byproducts that can be easily removed .

Applications in Biological Research

- Silylation in Analytical Chemistry : BSA has been employed to derivatize polar functional groups in biological samples, facilitating their analysis through gas chromatography-mass spectrometry (GC-MS). This application is crucial for studying metabolites and other biomolecules .

- Activation of Functional Groups : BSA has been shown to activate nucleobases in the synthesis of nucleosides via the Vorbrüggen reaction. This method allows for the efficient formation of glycosidic bonds between sugars and nucleobases, which is essential for developing nucleotide analogs used in therapeutic applications .

- Biological Activity Modulation : Research indicates that BSA can influence biological activities through its interactions with various biomolecules. For instance, it has been noted to enhance the anti-tumor efficacy of polysaccharide derivatives by modifying their structure to improve binding to angiogenic factors .

Case Study 1: Anti-Tumor Activity

A study investigated the effects of polysaccharides modified with BSA on tumor metastasis. The results demonstrated that specific modifications significantly inhibited the P-selectin interaction involved in melanoma metastasis. The study highlighted how structural changes induced by BSA could enhance therapeutic efficacy against cancer .

Case Study 2: Silylation in Metabolomics

In a metabolomics study, BSA was used to silylate metabolites from plant extracts. The resulting derivatives were analyzed using mass spectrometry, revealing significant changes in metabolite profiles under different treatment conditions. This application underscores BSA's role in advancing our understanding of metabolic pathways .

Summary of Research Findings

Propriétés

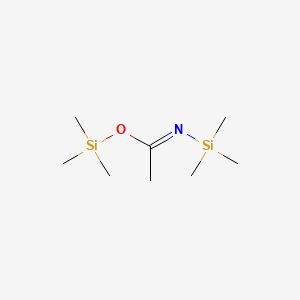

IUPAC Name |

trimethylsilyl (1E)-N-trimethylsilylethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOVKLKJSOKLIF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N,O-Bis(trimethylsilyl)acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10416-59-8 | |

| Record name | N,O-Bis(trimethylsilyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilyl N-trimethylsilylacetamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(TRIMETHYLSILYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14N49I64O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.